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Compound of Interest

4-Methyl-1,3-oxazole-5-
Compound Name:
carbaldehyde

Cat. No.: B185845

The oxazole ring is a cornerstone in medicinal chemistry, forming the structural core of
numerous natural products and synthetic pharmaceuticals.[1][2][3] Its derivatives are known to
exhibit a wide array of biological activities, including anti-inflammatory, antibacterial, antifungal,
and anticancer properties.[1][4] The unigque electronic and structural characteristics of the
oxazole moiety allow for diverse molecular interactions with biological targets, making it a
privileged scaffold in drug discovery.[1][2] 4-Methyl-1,3-oxazole-5-carbaldehyde is a member
of this important class of heterocyclic compounds. While extensive theoretical studies on this
specific molecule are not widely published, its structural features—a reactive aldehyde group
adjacent to a methyl-substituted oxazole core—suggest significant potential as a versatile
building block for novel therapeutic agents.[3][5]

This technical guide outlines a comprehensive theoretical framework for the in-depth
computational analysis of 4-Methyl-1,3-oxazole-5-carbaldehyde. By leveraging established
quantum chemical methodologies, we can predict its structural, spectroscopic, and electronic
properties, thereby providing crucial insights to guide its synthesis, characterization, and
potential applications in drug development. The protocols described herein are based on widely
accepted and validated computational approaches for similar heterocyclic systems.[1][6][7]

Part 1: Molecular Modeling and Computational
Methodology
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A robust computational approach is fundamental to obtaining reliable and predictive theoretical
data. Density Functional Theory (DFT) has emerged as a powerful and widely used method for
studying organic molecules of this size, offering an optimal balance between accuracy and
computational cost.[1][7][8]

Selection of Theoretical Level and Basis Set

For the theoretical investigation of 4-Methyl-1,3-oxazole-5-carbaldehyde, the recommended
level of theory is B3LYP (Becke, 3-parameter, Lee-Yang-Parr), a hybrid exchange-correlation
functional.[1][7] This functional has consistently demonstrated high accuracy in predicting the
geometric, electronic, and spectroscopic properties of a wide range of organic compounds.[9]

The choice of basis set is equally critical. The 6-311G++(d,p) basis set is recommended for this
study. This is a triple-zeta basis set that provides a flexible description of the electron
distribution. The addition of diffuse functions ("++") is important for accurately describing lone
pairs and anions, while the polarization functions ("(d,p)") account for the non-uniform
distribution of electron density in molecules, which is crucial for systems with heteroatoms and
double bonds.

Software and Computational Workflow

These calculations can be performed using standard quantum chemistry software packages
such as Gaussian, ORCA, or GAMESS. The general workflow for the theoretical
characterization of 4-Methyl-1,3-oxazole-5-carbaldehyde is depicted in the following diagram:
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Caption: Molecular structure and atom numbering of 4-Methyl-1,3-oxazole-5-carbaldehyde.

A summary of the predicted key structural parameters is presented in the table below. These
theoretical values can be compared with experimental data from techniques like X-ray
crystallography, should the compound be synthesized and crystallized.
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Parameter Predicted Value (A or °) Significance

Reflects the bond order within
C2-01 Bond Length ~1.35 )
the oxazole ring.

Indicates the degree of
C4-C5 Bond Length ~1.38 o
electron delocalization.

Influences the reactivity of the
C5-C(Aldehyde) Bond Length ~1.45
aldehyde group.

Characteristic of a carbonyl

C=0 (Aldehyde) Bond Length ~1.22
double bond.
Determines the orientation of
C4-C5-C(Aldehyde) Angle ~125°
the aldehyde group.
) Confirms the planarity of the
01-C5-C4-N3 Dihedral ~0°

oxazole ring.

Vibrational Frequency Analysis

Following geometry optimization, a frequency calculation is performed to confirm that the
optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
This calculation also provides theoretical predictions of the infrared (IR) and Raman spectra,
which are invaluable for the experimental identification and characterization of the molecule.
Key predicted vibrational modes would include C-H stretching, C=0 stretching of the aldehyde,
and ring breathing modes of the oxazole.

NMR and UV-Vis Spectra Prediction

Theoretical predictions of Nuclear Magnetic Resonance (NMR) chemical shifts (*H and 3C) can
be obtained using the Gauge-Independent Atomic Orbital (GIAO) method. These calculated
shifts, when referenced against a standard like Tetramethylsilane (TMS), can aid in the
interpretation of experimental NMR spectra.

Time-Dependent DFT (TD-DFT) calculations can predict the electronic absorption spectrum
(UV-Vis). This provides information about the electronic transitions within the molecule, such as
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the n— 11* and 1t -~ 1T* transitions, which are characteristic of the oxazole ring and the carbonyl
group.

Part 3: Electronic Properties and Reactivity Analysis
Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular
Orbital (LUMO) are the frontier molecular orbitals (FMOs). Their energies and spatial
distributions are crucial for understanding the molecule's reactivity. [1][7]

« HOMO: Represents the ability to donate an electron. Regions with a high HOMO density are
prone to electrophilic attack.

o LUMO: Represents the ability to accept an electron. Regions with a high LUMO density are
susceptible to nucleophilic attack.

e HOMO-LUMO Energy Gap (AE): The energy difference between the HOMO and LUMO is a
key indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity. [6]

Frontier Molecular Orbitals

HOMO LUMO
(Electron Donor) (Electron Acceptor)

AE =E_LUMO - E_HOMO
(Reactivity Indicator)

Click to download full resolution via product page
Caption: Relationship between HOMO, LUMO, and the energy gap.

For 4-Methyl-1,3-oxazole-5-carbaldehyde, the HOMO is expected to be localized primarily on
the electron-rich oxazole ring, while the LUMO is anticipated to be distributed over the
aldehyde group and the C=N bond, indicating these as the primary sites for nucleophilic attack.
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Molecular Electrostatic Potential (MEP)

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge
distribution in a molecule. It is a valuable tool for identifying the sites of electrophilic and

nucleophilic attack.

o Red Regions (Negative Potential): Indicate electron-rich areas, such as the oxygen atoms of
the oxazole ring and the aldehyde group. These are the most likely sites for electrophilic
attack.

e Blue Regions (Positive Potential): Indicate electron-poor areas, such as the hydrogen atoms
and the region around the aldehyde carbon. These are susceptible to nucleophilic attack.

Global Reactivity Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to
quantify the molecule's reactivity.

Descriptor Formula Significance

Energy required to remove an

lonization Potential (1) | = -EHOMO
electron.
o Energy released when an
Electron Affinity (A) A=-ELUMO )
electron is added.
) Resistance to change in
Chemical Hardness (n) n=(-A)/2 o
electron distribution.
] ) "Escaping tendency" of
Chemical Potential (p) p=-(1+A)/2
electrons.
o A measure of the molecule's
Electrophilicity Index (w) w=p2/(2n)

ability to accept electrons.

These descriptors provide a quantitative basis for comparing the reactivity of 4-Methyl-1,3-
oxazole-5-carbaldehyde with other molecules and for predicting its behavior in chemical
reactions.
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Part 4: Implications for Drug Development and
Conclusion

The theoretical framework outlined in this guide provides a powerful, non-empirical approach to
understanding the fundamental properties of 4-Methyl-1,3-oxazole-5-carbaldehyde. The
insights gained from these computational studies can significantly accelerate its development
as a potential drug candidate or a key intermediate in pharmaceutical synthesis.

» Rational Drug Design: The MEP and FMO analyses can guide the design of new derivatives
with enhanced biological activity by identifying the most reactive sites for chemical
modification.

o Synthesis and Characterization: Predicted spectroscopic data (IR, NMR, UV-Vis) can aid in
the confirmation of the successful synthesis and purification of the target molecule. [10][11]*
Structure-Activity Relationship (SAR) Studies: By calculating the properties of a series of
related oxazole derivatives, a theoretical SAR can be established, correlating specific
electronic and structural features with potential biological activity. [2] In conclusion, the
application of DFT and other quantum chemical methods provides a robust and cost-
effective strategy for the comprehensive characterization of 4-Methyl-1,3-oxazole-5-
carbaldehyde at the molecular level. This theoretical foundation is an indispensable tool for
researchers, scientists, and drug development professionals seeking to explore the
therapeutic potential of this promising heterocyclic scaffold.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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